Methyl (S)-3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate
Overview
Description
Methyl (S)-3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate is an organic compound that features a benzoate ester functional group, a tert-butoxycarbonyl (Boc) protected amine, and a chiral center. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its functional groups and stereochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate typically involves the following steps:
Formation of the Benzoate Ester: The starting material, 3-(1-aminoethyl)benzoic acid, is esterified using methanol in the presence of an acid catalyst such as sulfuric acid.
Protection of the Amine Group: The amino group is protected by reacting it with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base like triethylamine. This step ensures that the amine group does not participate in subsequent reactions.
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Commonly achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Hydrolysis: 3-(1-aminoethyl)benzoic acid.
Deprotection: Methyl (S)-3-(1-aminoethyl)benzoate.
Substitution: Various substituted benzoate esters depending on the nucleophile used.
Scientific Research Applications
Methyl (S)-3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its chiral center.
Medicine: Investigated for potential use in drug development, particularly in the synthesis of peptide-based drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl (S)-3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate largely depends on the specific reactions it undergoes. For instance, in deprotection reactions, the Boc group is cleaved under acidic conditions, releasing the free amine. This amine can then participate in further chemical transformations, such as forming peptide bonds in peptide synthesis .
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-3-(1-aminoethyl)benzoate: Lacks the Boc protecting group, making it more reactive.
Ethyl (S)-3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl (S)-3-(1-((tert-butoxycarbonyl)amino)ethyl)phenylacetate: Similar structure but with a phenylacetate group instead of a benzoate group.
Uniqueness
Methyl (S)-3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate is unique due to its combination of a benzoate ester, a Boc-protected amine, and a chiral center. This combination makes it particularly useful in asymmetric synthesis and as an intermediate in the preparation of more complex molecules .
Properties
IUPAC Name |
methyl 3-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10(16-14(18)20-15(2,3)4)11-7-6-8-12(9-11)13(17)19-5/h6-10H,1-5H3,(H,16,18)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBYVPLPLFCESM-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)OC)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)C(=O)OC)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.